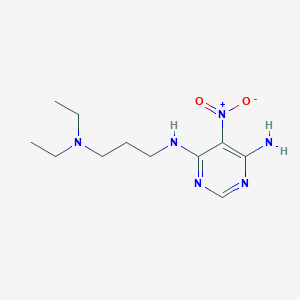

N4-(3-(diethylamino)propyl)-5-nitropyrimidine-4,6-diamine

Description

N4-(3-(diethylamino)propyl)-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative characterized by a 5-nitro substitution on the pyrimidine ring and a diethylamino-propylamine chain at the N4 position.

Properties

IUPAC Name |

4-N-[3-(diethylamino)propyl]-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N6O2/c1-3-16(4-2)7-5-6-13-11-9(17(18)19)10(12)14-8-15-11/h8H,3-7H2,1-2H3,(H3,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKFWFMYYYHTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC1=NC=NC(=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-(diethylamino)propyl)-5-nitropyrimidine-4,6-diamine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 5-nitropyrimidine-4,6-diamine as the core structure.

Alkylation: The N4 position of the pyrimidine ring is alkylated using 3-(diethylamino)propyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

Bulk Synthesis: Utilizing large reactors for the alkylation reaction to produce significant quantities of the compound.

Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N4-(3-(diethylamino)propyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The diethylamino propyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino propyl group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as alkyl halides, bases like sodium hydride (NaH).

Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

Major Products

Reduction: 5-amino-pyrimidine-4,6-diamine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the diethylamino propyl group.

Scientific Research Applications

N4-(3-(diethylamino)propyl)-5-nitropyrimidine-4,6-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N4-(3-(diethylamino)propyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The diethylamino propyl group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Key Observations :

- Diethylamino vs.

- N4 vs. N2 Substitution: RDS 3422’s N4-chlorophenyl and N2-diethylamino-propyl arrangement highlights the importance of substitution position for biological activity. The target compound’s lack of an aromatic N4 substituent may alter target binding compared to RDS 3422 .

- Nitro Group : The 5-nitro group, present in both the target compound and ’s analog, likely contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Physicochemical Properties

| Property | Target Compound (Estimated) | N2-[3-(dimethylamino)propyl] Analog |

|---|---|---|

| LogP (XLogP3) | ~3.0* | 2.3 |

| Polar Surface Area (Ų) | ~110–120 | 108.58 |

| Hydrogen Bond Donors | 4 | 5 |

*Estimated based on diethylamino’s higher lipophilicity than dimethylamino.

Implications :

- Reduced hydrogen-bond donors in the target compound compared to the dimethylamino analog (4 vs. 5) may enhance passive diffusion.

Biological Activity

N4-(3-(diethylamino)propyl)-5-nitropyrimidine-4,6-diamine is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article provides an in-depth review of its biological activities, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a nitro group at the 5-position and a diethylamino propyl group at the N4 position of the pyrimidine ring. This configuration contributes to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H18N6O2 |

| Molecular Weight | 254.31 g/mol |

| CAS Number | 102878-49-9 |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The diethylamino propyl group enhances the compound's lipophilicity, facilitating cellular uptake.

Key Mechanisms:

- Enzyme Interaction : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Cellular Uptake : Enhanced lipophilicity allows for better penetration into cell membranes.

- Reactive Intermediates : Bioreduction of the nitro group can lead to the formation of active metabolites that exert biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown effective inhibition of growth in both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound has been investigated for its potential anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for both strains.

- Cancer Cell Line Study : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM).

Comparison with Similar Compounds

To highlight the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Yes | Yes |

| N4-(3-(dimethylamino)propyl)-5-nitropyrimidine-4,6-diamine | Moderate | No |

| N4-(3-(diethylamino)propyl)-5-aminopyrimidine-4,6-diamine | No | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.